molecular formula C5H11Cl2N3O B8418836 (R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride

(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride

Cat. No.: B8418836
M. Wt: 200.06 g/mol
InChI Key: SVWIVBHZIHUNNG-HWYNEVGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biology, this compound may be studied for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride include other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole-5-carboxylic acid
  • 3-Methyl-1,2,4-oxadiazole-5-thiol
  • 1,2,4-Oxadiazole-5-amine

Uniqueness

The uniqueness of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride lies in its specific structure and stereochemistry. The presence of the ®-configuration and the ethanamine group distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C5H11Cl2N3O

Molecular Weight

200.06 g/mol

IUPAC Name

(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C5H9N3O.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3;2*1H/t3-;;/m1../s1

InChI Key

SVWIVBHZIHUNNG-HWYNEVGZSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H](C)N.Cl.Cl

Canonical SMILES

CC1=NOC(=N1)C(C)N.Cl.Cl

Origin of Product

United States

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